Oxitropium bromide is derived from scopolamine, a naturally occurring alkaloid. Its chemical classification falls under anticholinergic agents, specifically targeting muscarinic receptors in the respiratory system. The International Union of Pure and Applied Chemistry name for oxitropium bromide is N-ethyl-3-hydroxy-2-(1-pyrrolidinyl) tropane-2-carboxylate bromide, with a molecular formula of and a molar mass of approximately 412.32 g/mol .
The synthesis of oxitropium bromide involves several steps, primarily focusing on the modification of scopolamine derivatives.
The synthesis process has been optimized to improve yields, which can range from 45% to 70% depending on the specific method employed . Recent developments emphasize eco-friendly conditions and reagents to enhance industrial scalability.
Oxitropium bromide's molecular structure features a tropane ring system with an ethyl group attached to the nitrogen atom, which contributes to its pharmacological properties. The compound's structure can be represented as follows:
The stereochemistry around the nitrogen atom plays a crucial role in its activity at muscarinic receptors, influencing both affinity and selectivity .
Oxitropium bromide participates in several chemical reactions relevant to its synthesis and degradation:
Oxitropium bromide exerts its therapeutic effects by antagonizing muscarinic receptors in bronchial smooth muscle. This action leads to:
Pharmacokinetic studies indicate that after inhalation, oxitropium bromide has a bioavailability of approximately 12.4%, with significant renal excretion observed . Its half-life varies based on administration route, influencing dosing regimens.
Oxitropium bromide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery via inhalation.
Oxitropium bromide is primarily utilized in:
In addition to its therapeutic roles, ongoing research continues to explore new formulations and delivery methods to enhance patient outcomes .
Oxitropium bromide’s synthesis centers on the structural modification of norscopolamine (1), a natural tropane alkaloid. The process employs a two-step quaternization reaction to introduce critical alkyl groups:
Key synthetic challenges include:
Table 1: Key Intermediates and Impurities in Oxitropium Bromide Synthesis
Compound | Chemical Name | Molecular Formula | Role/Concern |
---|---|---|---|
Norscopolamine (1) | (−)-Norscopolamine | C₁₇H₂₁NO₄ | Starting material |
N-Ethyl Intermediate (2) | (−)-N-Ethyl norscopolamine | C₁₉H₂₆NO₄ | Alkylation intermediate |
Impurity A | (−)-N-Ethyl norscopolamine | C₁₈H₂₃NO₄ | Incomplete alkylation product |
Impurity C | Oxitropium bromide isomer | C₁₉H₂₆BrNO₄ | Stereochemical impurity |
The development of oxitropium bromide exemplifies targeted anticholinergic drug optimization:
Industrial scale-up required:
Table 2: Key Milestones in Oxitropium Bromide Development
Year | Event | Significance |
---|---|---|
1966 | Initial compound patent filed | Protection of N-alkylated scopolamine derivatives |
1969 | US 3,472,861 granted | Covered quaternary salts of norscopolamine |
1970 | US 3,538,102 granted | Enabled enantioselective synthesis |
1983 | Market approval in Europe | Launched as bronchodilator for asthma/COPD |
Oxitropium’s therapeutic efficacy stems from deliberate molecular engineering:
Physicochemical properties influencing functionality:
Table 3: Molecular Features Driving Oxitropium Bromide’s Pharmacology
Structural Element | Functional Role | Pharmacological Impact |
---|---|---|
Quaternary ammonium ion | Permanent positive charge | Limits systemic absorption; prolongs local action |
Epoxy bridge (6β,7β) | Conformational rigidity | Resistance to enzymatic hydrolysis |
N-Ethyl group | Increased steric bulk vs. methyl | Enhances M3 receptor dissociation half-life |
Benzilic acid ester | Hydrophobic pharmacophore | Optimizes binding pocket occupancy in mAChRs |
Compared to newer agents (e.g., tiotropium), oxitropium’s moderate duration (6–8 hours) reflects its balanced M3 dissociation kinetics. Its structural template informed the design of next-generation anticholinergics with ultra-long half-lives [5] [9].
Table 4: Systematic Nomenclature of Oxitropium Bromide
Identifier Type | Name |
---|---|
IUPAC Name | (8r)-6β,7β-Epoxy-8-ethyl-3α-hydroxy-1αH,5αH-tropanium bromide (−)-tropate |
CAS Registry Number | 30286-75-0 |
Trade Names | Oxivent, Tersigan, Tersigat, Ventilat |
Synonyms | N-Ethylscopolammonium bromide; Ba 253; Hyoscine ethobromide; Scopolamine ethobromide |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7